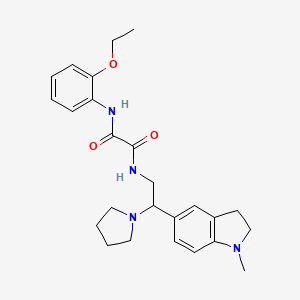![molecular formula C14H16N8O B2635742 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 2200040-38-4](/img/structure/B2635742.png)
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .
Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . Its molecular weight is 281.32 . The boiling point is between 200-201°C . The compound is soluble in DMSO and ethanol .Scientific Research Applications
Synthesis and Heterocyclic Chemistry Applications
Research has been conducted on the synthesis of various heterocyclic compounds, which are essential in the development of pharmaceuticals and materials science. For instance, studies have explored the green synthesis of pyrazolo[1,5-a]pyrimidines and azolo[3,4-d]pyridazines using solvent-free methods. These compounds exhibit antimicrobial activities, suggesting potential applications in developing new antibacterial and antifungal agents. The synthesis approaches focus on sustainability, avoiding the use of solvents, and employing reactions that can proceed under environmentally benign conditions (Abdelhamid et al., 2016).
Antimicrobial Activity
Compounds related to the query have been synthesized and evaluated for their antimicrobial efficacy. For example, new pyrazole and pyrazoline derivatives have been developed, displaying significant antibacterial and antifungal properties. These findings are crucial for addressing the growing concern of antimicrobial resistance, indicating that heterocyclic compounds can serve as lead structures for new therapeutic agents (Hassan, 2013).
Anticancer Potential
Research into the synthesis of novel heterocyclic compounds also extends into the field of oncology. Compounds incorporating pyrazolo[3,4]pyrimidine derivatives, for example, have been synthesized and assessed for their potential anticancer activities. The structural features of these compounds allow for interactions with biological targets relevant to cancer, offering pathways for the development of new anticancer drugs (Abdelhamid et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O/c1-9-17-18-12-3-4-13(19-22(9)12)21-7-11(8-21)20(2)14(23)10-5-15-16-6-10/h3-6,11H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFCIXSDXHIITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2635660.png)

![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)

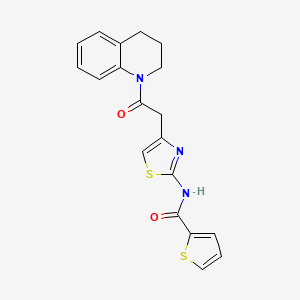
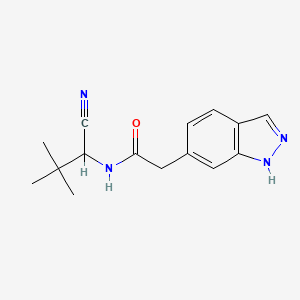
![3-(3,5-Dimethylphenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)
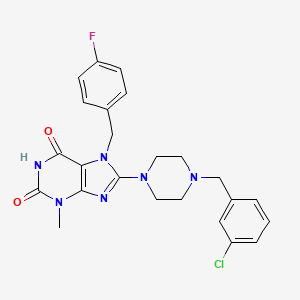
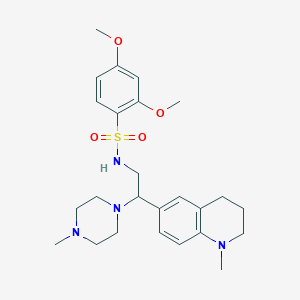


![1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B2635680.png)
